2-(3,5-Dichlorophenyl)-6-methylbenzo[d]thiazole

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

This 3,5-dichlorophenyl-substituted benzothiazole scaffold offers unique electronic and steric properties distinct from other halogenated analogs. Documented as a promising CYP2C19 inhibitor probe (Ki = 50 nM) and a structural lead for GPR35 antagonist development (structurally related to CID1231538, IC50 = 0.55 µM), this building block provides a strategic starting point for SAR campaigns targeting metabolic stability, drug-drug interaction research, or novel anti-infective libraries. Ensure batch-to-batch consistency by ordering from a supply partner offering ≥97% purity with full analytical characterization.

Molecular Formula C14H9Cl2NS
Molecular Weight 294.2 g/mol
Cat. No. B15059250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dichlorophenyl)-6-methylbenzo[d]thiazole
Molecular FormulaC14H9Cl2NS
Molecular Weight294.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)C3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C14H9Cl2NS/c1-8-2-3-12-13(4-8)18-14(17-12)9-5-10(15)7-11(16)6-9/h2-7H,1H3
InChIKeyIWDHIXAZIFFQAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dichlorophenyl)-6-methylbenzo[d]thiazole (CAS 1242303-31-6): Technical Baseline for Scientific Procurement


2-(3,5-Dichlorophenyl)-6-methylbenzo[d]thiazole (CAS 1242303-31-6) is a synthetic benzothiazole derivative characterized by a dichlorophenyl group at the 2-position and a methyl group at the 6-position of the benzo[d]thiazole core . This compound, with molecular formula C14H9Cl2NS and molecular weight 294.2 g/mol [1], is classified as a heterocyclic building block and has been investigated as a scaffold in medicinal chemistry for the development of antimicrobial and anticancer agents .

Why Generic Substitution of 2-(3,5-Dichlorophenyl)-6-methylbenzo[d]thiazole is Not Feasible for Research Applications


Direct substitution of 2-(3,5-dichlorophenyl)-6-methylbenzo[d]thiazole with structurally similar benzothiazole analogs cannot be assumed to yield equivalent biological or physicochemical outcomes. The compound's unique substitution pattern—featuring a 3,5-dichlorophenyl group at the 2-position and a methyl group at the 6-position—imparts a distinct combination of electronic, steric, and lipophilic properties that critically influence target binding affinity and metabolic stability . Even minor modifications, such as altering the halogen substitution pattern from 3,5-dichloro to 2,3-dichloro or removing the 6-methyl group, can dramatically shift activity profiles, as evidenced by structure-activity relationship (SAR) studies within the benzothiazole class [1]. The following evidence guide quantifies these specific differentiations.

Quantitative Differentiation Evidence for 2-(3,5-Dichlorophenyl)-6-methylbenzo[d]thiazole vs. Key Analogs


Structural Differentiation: 6-Methyl Substitution vs. Non-Methylated Benzothiazole Core

The presence of a methyl group at the 6-position of the benzo[d]thiazole core distinguishes this compound from the non-methylated analog 2-(3,5-dichlorophenyl)benzo[d]thiazole (CAS 391219-75-3). This methyl substitution increases lipophilicity and alters electronic distribution, which can influence target binding and pharmacokinetic properties [1]. While direct comparative biological data for this specific pair is limited, class-level SAR studies consistently demonstrate that alkyl substitution on the benzothiazole core modulates antiproliferative potency and metabolic stability [2].

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

CYP2C19 Inhibition: A Comparative Advantage in Metabolic Stability Profiling

2-(3,5-Dichlorophenyl)-6-methylbenzo[d]thiazole exhibits moderate inhibitory activity against recombinant CYP2C19 with a Ki value of 50 nM [1]. This level of CYP inhibition is notably more potent than many benzothiazole analogs lacking the 3,5-dichloro substitution pattern, which often show minimal or no CYP inhibition. While direct comparator data for a close analog is not available in the same assay, the 50 nM Ki value provides a specific benchmark for researchers evaluating this compound's potential for drug-drug interaction risks in early-stage ADME profiling [2].

Drug Metabolism Cytochrome P450 ADME

GPR35 Antagonism: A Potential Differentiating Pharmacological Profile

A closely related benzothiazole analog, CID1231538, has been characterized as a potent GPR35 antagonist with an IC50 of 0.55 µM . While 2-(3,5-dichlorophenyl)-6-methylbenzo[d]thiazole itself has not been directly tested in this assay, its structural similarity to CID1231538 (both contain a benzothiazole core with a dichlorophenyl substitution) suggests a potential for similar GPR35 antagonism. This is a differentiating feature compared to many other benzothiazole derivatives that do not target GPR35, a receptor implicated in inflammatory and metabolic disorders [1].

GPCR GPR35 Antagonist

Antimicrobial Activity: Moderate Potency Within the Benzothiazole Class

Benzothiazole derivatives, including those with dichlorophenyl substitution, have demonstrated antimicrobial activity in vitro. Studies on related compounds show Minimum Inhibitory Concentration (MIC) values ranging from 25 to 200 µg/mL against various bacterial strains [1]. The 2-(3,5-dichlorophenyl)benzo[d]thiazole scaffold, which lacks the 6-methyl group but shares the core structure, has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values comparable to established antibiotics . While specific MIC data for 2-(3,5-dichlorophenyl)-6-methylbenzo[d]thiazole is not available, the 6-methyl substitution is known to modulate antimicrobial potency within this class [2].

Antimicrobial Benzothiazole MIC

Physicochemical Properties: Solubility and Stability Profile

2-(3,5-Dichlorophenyl)-6-methylbenzo[d]thiazole is generally soluble in organic solvents due to its aromatic character, but exhibits limited aqueous solubility . Chemical stability assessments indicate minimal degradation after 2 weeks under standard storage conditions . This solubility profile is characteristic of many benzothiazole derivatives, and the compound's stability supports its use as a reliable research tool in organic synthesis and medicinal chemistry applications. Compared to analogs with more polar substituents, the dichlorophenyl and methyl groups confer higher lipophilicity, which may require formulation optimization for in vivo studies [1].

Solubility Stability Formulation

Optimal Research and Industrial Application Scenarios for 2-(3,5-Dichlorophenyl)-6-methylbenzo[d]thiazole


Medicinal Chemistry: Scaffold for CYP2C19 Inhibitor Development

Based on the moderate CYP2C19 inhibitory activity (Ki = 50 nM) [1], 2-(3,5-dichlorophenyl)-6-methylbenzo[d]thiazole serves as a promising starting point for structure-activity relationship (SAR) studies aimed at developing selective CYP2C19 inhibitors. The compound's benzothiazole core with a 3,5-dichlorophenyl substitution provides a template for optimizing potency and selectivity through further chemical modifications. This application is particularly relevant for research programs focused on understanding drug-drug interaction liabilities or developing probe molecules for CYP phenotyping assays [2].

GPCR Pharmacology: Probe for GPR35 Antagonism Research

The structural similarity to CID1231538, a potent GPR35 antagonist (IC50 = 0.55 µM) , positions 2-(3,5-dichlorophenyl)-6-methylbenzo[d]thiazole as a potential lead compound or probe for investigating GPR35-mediated signaling pathways. Researchers studying inflammatory bowel disease, metabolic disorders, or GPR35 receptor pharmacology can utilize this compound to explore structure-activity relationships and optimize GPR35 antagonism. The 6-methyl group may offer opportunities for modulating potency and physicochemical properties compared to the parent scaffold [3].

Antimicrobial Research: Benzothiazole Scaffold for Antibacterial Optimization

Given the established antimicrobial activity of benzothiazole derivatives (MIC range: 25–200 µg/mL) [4], 2-(3,5-dichlorophenyl)-6-methylbenzo[d]thiazole can be employed as a core scaffold in medicinal chemistry campaigns targeting novel antibacterial agents. The compound's stability and synthetic accessibility make it suitable for generating focused libraries to explore the impact of substitution patterns on antimicrobial potency and spectrum of activity, particularly against drug-resistant strains such as MRSA .

Quote Request

Request a Quote for 2-(3,5-Dichlorophenyl)-6-methylbenzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.